molecular formula C7H4ClN3 B156109 4-Chloropyrido[3,4-d]pyrimidine CAS No. 51752-67-1

4-Chloropyrido[3,4-d]pyrimidine

Cat. No. B156109
CAS RN: 51752-67-1
M. Wt: 165.58 g/mol
InChI Key: UKTHPAHJCQLABU-UHFFFAOYSA-N
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Description

4-Chloropyrido[3,4-d]pyrimidine is a heterocyclic compound that is part of the pyrido[3,4-d]pyrimidine class of compounds. These compounds are known for their significant synthetic, biological, and medical applications. They are synthesized from pyridine or pyrimidine compounds and exhibit a wide range of reactivity due to the substituents attached to their ring carbon and nitrogen atoms .

Synthesis Analysis

The synthesis of derivatives of pyrido[3,4-d]pyrimidine involves various strategies. For instance, 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives are synthesized and further diversified through S(N)Ar and metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions can be controlled by the choice of reaction conditions, leading to selective activation of different positions on the ring for further transformations . Another approach involves the condensation of 4-amino-2,6-dichloropyrimidine with substituted benzaldehyde, followed by cyclization with ammonium thiocyanate to yield potent pyrimido[4,5-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrido[3,4-d]pyrimidine derivatives has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a related compound, 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one, reveals that the ring atoms in the pyridopyrimidinone moiety are almost coplanar, and the structure includes various intramolecular hydrogen bonds and weak C···π interactions .

Chemical Reactions Analysis

Pyrido[3,4-d]pyrimidines undergo a variety of chemical reactions that contribute to their versatility in synthesis. The reactivity of substituents on the pyrido[3,4-d]pyrimidine scaffold is a key aspect of their chemistry, allowing for the creation of fused heterocycles and the synthesis of compounds with potential as kinase inhibitors . Additionally, the synthesis of 4,7-disubstituted pyrido[3,2-d]pyrimidines involves selective cross-coupling reactions that lead to compounds with inhibitory activity against kinases such as CDK5 and DYRK1A .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[3,4-d]pyrimidine derivatives are influenced by their molecular structure. For instance, the crystal structure of 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride shows that the cation has two conjugated aromatic rings that are almost coplanar, and the crystal packing is stabilized by intermolecular hydrogen bonds and π–π stacking interactions. This compound also exhibits the ability to interact with DNA, suggesting a potential groove mode of binding . Novel 4-aryloxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives have been synthesized, indicating the structural diversity and potential for further functionalization of these compounds .

Scientific Research Applications

Anticancer Applications

A study by Wei and Malhotra (2012) highlighted the synthesis of novel pyrido[3,4-d]pyrimidine derivatives with potential anticancer properties. These derivatives, synthesized from 4-chloro-8-methoxy pyrido[3,4-d]pyrimidine, showed selective activities against breast and renal cancer cell lines in the US National Cancer Institute's 60 human cancer cell line panel (Wei & Malhotra, 2012).

Antibacterial Agents

Dave and Shah (2002) explored the synthesis of novel 4-chloropyrrolo[2,3-d]pyrimidines as potential antibacterial agents. The synthesized compounds were used for biological screening, indicating their application in addressing bacterial infections (Dave & Shah, 2002).

Antiproliferative and Proapoptotic Agents

Carraro et al. (2006) synthesized new pyrazolo[3,4-d]pyrimidine derivatives, finding them effective as antiproliferative and proapoptotic agents in cancer cell cultures. These compounds blocked cancer cell growth by interfering with Src phosphorylation and induced apoptosis through inhibition of the BCL2 gene (Carraro et al., 2006).

Kinase Inhibitors with Antitumor Activity

Vignaroli et al. (2017) developed pyrazolo[3,4-d]pyrimidine prodrugs to enhance pharmacokinetic and therapeutic properties, primarily as kinase inhibitors with promising antitumor activity (Vignaroli et al., 2017).

Nonlinear Optical Applications

Hussain et al. (2020) conducted a study on 4-thiopyrimidines derivatives, including 4-chloropyrido[3,4-d]pyrimidine, for their potential applications in nonlinear optics (NLO) fields. The study highlighted the significant NLO properties of these compounds, recommending their use in optoelectronic applications (Hussain et al., 2020).

Synthesis and Chemical Applications

Monier et al. (2019) discussed the chemistry of pyrido[3,4-d]pyrimidines, focusing on their synthetic and medical applications. The study included descriptions of chemical reactions and preparation processes, highlighting the versatility of these compounds in various chemical applications (Monier et al., 2019).

Antifungal Activities

Konno et al. (1989) synthesized 4-chlorothieno[2,3-d]pyrimidines and evaluated their antifungal activity. The study demonstrated the potential of these compounds in treating fungal infections, contributing to the field of antifungal research (Konno et al., 1989).

Safety And Hazards

The safety information for 4-Chloropyrido[3,4-d]pyrimidine includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

Future Directions

Future research could focus on exploring the structure–activity relationship (SAR) and improving the antagonistic potency of pyrido[3,4-d]pyrimidine via systematic structural modifications of the substitution pattern . Additionally, further studies could be conducted to determine its mechanism of action and potential targets .

properties

IUPAC Name

4-chloropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-5-1-2-9-3-6(5)10-4-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTHPAHJCQLABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483456
Record name 4-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyrido[3,4-d]pyrimidine

CAS RN

51752-67-1
Record name 4-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloropyrido[3,4-d]pyrimidine
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Synthesis routes and methods

Procedure details

A suspension of pyrido[3,4-d]pyrimidin-4-ol (33)(1.47 g, 10 mmol) in thionylchloride (30 ml) and dimethylformamide (50 μl, cat.) was heated to reflx (90° C.) for 1 hour. The mixture was then cooled and concentrated in vacuo and then diluted with CH2Cl2 (50 ml) which caused a suspension to form. The solid was removed by filtration, washed with cold CH2Cl2 (10 ml) to give the title compound (1.65 g, 99.4%) in sufficiently pure form to be used without any further purification. m/z (LC-MS, ESP): 166 [M+H]+, R/T=2.82 mins.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 μL
Type
solvent
Reaction Step One
Yield
99.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Petrič, M Tišler, B Stanovnik - Monatshefte für Chemie/Chemical …, 1983 - Springer
Syntheses of isomeric azolopyridopyrimidines are described. As starting material the corresponding pyridopyrimidines were used. It could be established that in many cases a …
Number of citations: 13 link.springer.com
TJ Delia - FUSED PYRIMIDINES, 1992 - Wiley Online Library
This chapter deals with four possible isomeric structures for pyridopyrimidines. The method of naming and numbering the ring systems is illustrated for structure I, the pyrido [3, 2-d] …
Number of citations: 1 onlinelibrary.wiley.com

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